2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile
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Overview
Description
Difluoromethylthio compounds are a class of organic compounds that contain a sulfur atom bonded to a difluoromethyl group (-CF2H). They are of interest in various fields due to their unique chemical properties .
Synthesis Analysis
Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (-CF2H). This process has been the subject of significant research, and various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods .Molecular Structure Analysis
The molecular structure of difluoromethylthio compounds is influenced by the presence of the difluoromethyl group, which can form hydrogen bonds. This property can be quantified using a parameter known as [A], which defines hydrogen bond acidity .Chemical Reactions Analysis
Difluoromethylthio compounds can undergo various chemical reactions, including those involving the transfer of a difluoromethyl group to a carbon atom. These reactions can be facilitated by metal-based methods, and can occur in both stoichiometric and catalytic modes .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylthio compounds are influenced by the presence of the difluoromethyl group. This group can contribute to the compound’s hydrophobicity and electron-withdrawing properties .Scientific Research Applications
Corrosion Inhibition
One of the noteworthy applications of nicotinonitrile derivatives in scientific research is their use as corrosion inhibitors. A study demonstrated that certain nicotinonitrile derivatives, including 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, were effective in inhibiting corrosion of carbon steel in an acidic environment. These inhibitors were found to adhere to the Langmuir adsorption isotherm, showing their efficiency as mixed-type corrosion inhibitors. Electrochemical, surface analysis, and quantum methods were utilized to affirm their performance, showcasing their potential in industrial applications to prevent metal corrosion (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Hydrogen Bond Donor Property
The difluoromethyl group, which is part of the chemical structure of interest, has been studied for its role as a lipophilic hydrogen bond donor. This characteristic makes it a bioisostere for hydroxyl, thiol, or amine groups, potentially useful in drug design. Research into difluoromethyl anisoles and thioanisoles provided insights into the hydrogen bonding and lipophilicity of these compounds, suggesting their usefulness in the rational design of new pharmaceuticals that require such specific functionalities (Zafrani et al., 2017).
Organofluorine Compound Synthesis
Difluorocarbenes, generated from precursors like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, have been applied in the synthesis of a wide range of organofluorine compounds, including difluoromethyl (thio)ethers and fluorinated cyclopentanones. This methodology highlights the versatility of difluoromethyl groups in synthesizing acyclic and cyclic organofluorine compounds under milder conditions compared to traditional methods, opening new avenues in the development of materials and drugs with enhanced properties (Fuchibe & Ichikawa, 2023).
Fluoroalkylthiolation Chemistry
The utility of difluoromethyl groups extends to fluoroalkylthiolation chemistry, where a photoredox catalysis method was developed for the radical difluoromethylation of thiols. This technique facilitates the synthesis of various difluoromethyl thioethers, illustrating the difluoromethyl group's significance in creating molecules with potential applications in pharmaceuticals and agrochemicals due to their unique chemical properties (Ran, Lin, Xu, & Qing, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2S/c1-5-3-6(2)13-8(7(5)4-12)14-9(10)11/h3,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFFSWICFMCWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile |
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